molecular formula C17H10Cl2FNO2 B4080764 5-(2,5-dichlorophenyl)-N-(4-fluorophenyl)-2-furamide

5-(2,5-dichlorophenyl)-N-(4-fluorophenyl)-2-furamide

Cat. No. B4080764
M. Wt: 350.2 g/mol
InChI Key: AOPCEGOYJWKODO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,5-dichlorophenyl)-N-(4-fluorophenyl)-2-furamide, also known as TAK-915, is a novel drug candidate that has been developed for the treatment of cognitive disorders. This compound belongs to the class of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor positive allosteric modulators (PAMs). These compounds have been shown to enhance the function of AMPA receptors, which play a critical role in synaptic plasticity and memory formation.

Mechanism of Action

5-(2,5-dichlorophenyl)-N-(4-fluorophenyl)-2-furamide works by enhancing the function of AMPA receptors, which are involved in the transmission of excitatory signals in the brain. PAMs like 5-(2,5-dichlorophenyl)-N-(4-fluorophenyl)-2-furamide bind to a specific site on the receptor and increase its responsiveness to glutamate, the primary neurotransmitter involved in synaptic transmission. By enhancing AMPA receptor function, 5-(2,5-dichlorophenyl)-N-(4-fluorophenyl)-2-furamide is thought to improve synaptic plasticity and memory formation.
Biochemical and Physiological Effects
In addition to its cognitive effects, 5-(2,5-dichlorophenyl)-N-(4-fluorophenyl)-2-furamide has been shown to have other biochemical and physiological effects. For example, it has been found to increase the release of dopamine and acetylcholine in the brain, which are neurotransmitters involved in reward and attention, respectively. 5-(2,5-dichlorophenyl)-N-(4-fluorophenyl)-2-furamide has also been shown to reduce inflammation in the brain, which may be beneficial in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-(2,5-dichlorophenyl)-N-(4-fluorophenyl)-2-furamide is its selectivity for AMPA receptors, which reduces the risk of off-target effects. Additionally, 5-(2,5-dichlorophenyl)-N-(4-fluorophenyl)-2-furamide has been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life. However, one limitation of 5-(2,5-dichlorophenyl)-N-(4-fluorophenyl)-2-furamide is its low aqueous solubility, which may present challenges in formulation and dosing.

Future Directions

There are several future directions for research on 5-(2,5-dichlorophenyl)-N-(4-fluorophenyl)-2-furamide. One area of interest is the potential use of 5-(2,5-dichlorophenyl)-N-(4-fluorophenyl)-2-furamide in the treatment of psychiatric disorders, such as depression and anxiety. Another area of research is the development of more potent and selective AMPA receptor PAMs, which may have improved efficacy and fewer side effects. Finally, the safety and efficacy of 5-(2,5-dichlorophenyl)-N-(4-fluorophenyl)-2-furamide in clinical populations with cognitive impairment, such as Alzheimer's disease, remains to be fully established.

Scientific Research Applications

5-(2,5-dichlorophenyl)-N-(4-fluorophenyl)-2-furamide has been extensively studied in preclinical models of cognitive impairment, including animal models of Alzheimer's disease and schizophrenia. In these studies, 5-(2,5-dichlorophenyl)-N-(4-fluorophenyl)-2-furamide has been shown to improve cognitive function and memory performance. The drug has also been evaluated in healthy human volunteers in a phase 1 clinical trial, where it was found to be safe and well-tolerated.

properties

IUPAC Name

5-(2,5-dichlorophenyl)-N-(4-fluorophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2FNO2/c18-10-1-6-14(19)13(9-10)15-7-8-16(23-15)17(22)21-12-4-2-11(20)3-5-12/h1-9H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPCEGOYJWKODO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,5-dichlorophenyl)-N-(4-fluorophenyl)furan-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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